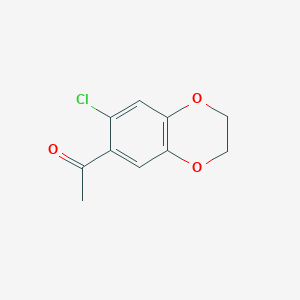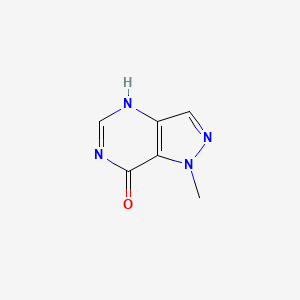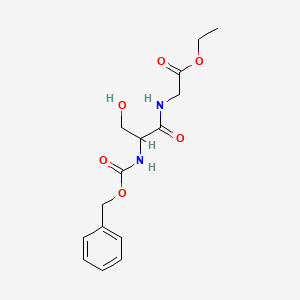
Z-Ser-gly-oet
Descripción general
Descripción
Z-Ser-gly-oet is a useful research compound. Its molecular formula is C15H20N2O6 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide-Based Fluorescent Chemical Sensors : A peptide-based fluorescent chemical sensor, incorporating a similar sequence to Z-Ser-gly-oet, was developed for the detection of zinc ions. This sensor operates on fluorescence resonance energy transfer (FRET) principles, with tryptophan serving as the donor and the dansyl fluorophore as the acceptor (Zhang et al., 2019).
Study of Autoimmune Diseases : Research involving peptides that resemble this compound has been instrumental in studying autoimmune diseases. For instance, a study utilized a peptide from the mouse zona pellucida, which included a sequence similar to this compound, to induce ovarian autoimmune disease in mice, providing insights into premature ovarian failure in women (Rhim et al., 1992).
Amide Bond Hydrolysis in Peptides : The hydrolysis of peptides including Gly-Ser, which shares similarity with this compound, has been studied using a dimeric zirconium(IV)-substituted Keggin type polyoxometalate. This research provides important insights into the hydrolysis mechanisms of such peptides, relevant in biochemical and pharmaceutical applications (Ly et al., 2013).
Peptide Adsorption Studies Using Surface-Enhanced Raman Spectroscopy : Studies on the adsorption of dipeptides and tripeptides on colloidal silver surfaces, utilizing techniques like Surface-enhanced Raman spectroscopy (SERS), have been conducted. These studies, involving peptides similar to this compound, help in understanding the interaction mechanisms of peptides with metal surfaces, which is crucial in nanotechnology and biosensing (Herne et al., 1991).
Oxidation Studies in Peptides : Research has been conducted on the oxidation of Z-Thr-Gly-OR and Z-Ser-Gly-OR, closely related to this compound. These studies reveal insights into the oxidation products and their interconversions, which are significant in understanding peptide chemistry and reactions (Giormani et al., 1985).
Propiedades
IUPAC Name |
ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOONJGSLKPDXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




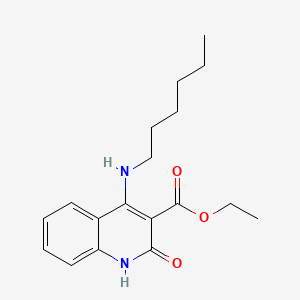
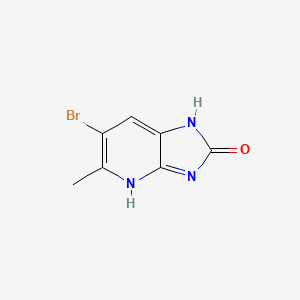


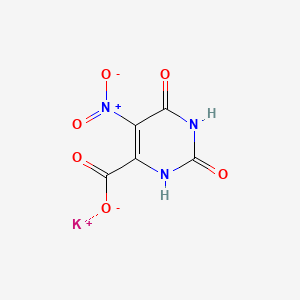
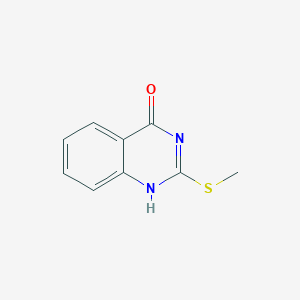
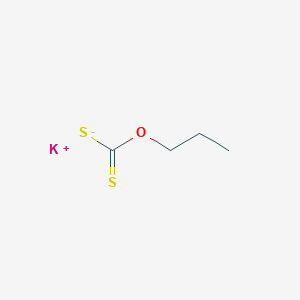
![{1-[(1Z)-3-(biphenyl-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile](/img/structure/B7783150.png)
![2-{1-[(Z)-1-(4-Bromo-benzoyl)-2-furan-2-yl-vinyl]-1H-pyridin-2-ylidene}-malononitrile](/img/structure/B7783153.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B7783154.png)

